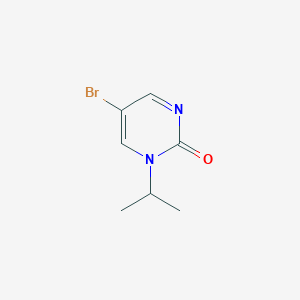

5-Bromo-1-isopropylpyrimidin-2(1H)-one

CAS No.: 889865-37-6

Cat. No.: VC4130817

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.06

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889865-37-6 |

|---|---|

| Molecular Formula | C7H9BrN2O |

| Molecular Weight | 217.06 |

| IUPAC Name | 5-bromo-1-propan-2-ylpyrimidin-2-one |

| Standard InChI | InChI=1S/C7H9BrN2O/c1-5(2)10-4-6(8)3-9-7(10)11/h3-5H,1-2H3 |

| Standard InChI Key | WQRASCQUKARWPW-UHFFFAOYSA-N |

| SMILES | CC(C)N1C=C(C=NC1=O)Br |

| Canonical SMILES | CC(C)N1C=C(C=NC1=O)Br |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 5-bromo-1-isopropylpyrimidin-2(1H)-one is defined by a pyrimidin-2(1H)-one ring system. The pyrimidinone core consists of a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions, a ketone group at the 2-position, and substituents at the 1- and 5-positions. The isopropyl group at the 1-position introduces steric bulk, while the bromine at the 5-position enhances electrophilicity, making the compound amenable to nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions .

Molecular Formula and Stereochemical Properties

The compound’s molecular formula, C₈H₁₀BrN₂O, corresponds to a monoisotopic mass of 229.997 Da . Its SMILES notation (CC(C)N1C=C(C=CC1=O)Br) and InChIKey (ULPBSLPRYWCIDD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The planar pyrimidinone ring adopts a slight puckered conformation due to the isopropyl substituent, as inferred from analogous structures .

Predicted Physicochemical Properties

Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, are critical for mass spectrometry-based identification. Key values include:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 216.00186 | 135.1 |

| [M+Na]+ | 237.98380 | 139.4 |

| [M+NH4]+ | 233.02840 | 140.0 |

These data assist in differentiating the compound from structural analogs during analytical workflows .

Synthesis and Preparation

The synthesis of 5-bromo-1-isopropylpyrimidin-2(1H)-one typically involves functionalization of a pyrimidinone precursor. A reported method utilizes 5-bromo-1-isopropylpyrimidin-2(1H)-one (76) as a starting material for boronic ester formation .

Key Synthetic Route

In a representative procedure, 5-bromo-1-isopropylpyrimidin-2(1H)-one reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of potassium acetate and a palladium catalyst ([1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) to yield 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one (72) . This transformation occurs under inert conditions at 100°C for 2 hours, achieving moderate to high yields. The boronic ester product serves as a critical intermediate for Suzuki-Miyaura couplings, enabling the construction of biaryl systems prevalent in drug discovery .

Optimization Challenges

Scale-up efforts face hurdles such as catalyst loading and byproduct formation. Industrial adaptations may require alternative solvents (e.g., dioxane over DMF) or ligand-modified catalysts to improve efficiency .

Applications in Organic Synthesis

Role in Cross-Coupling Reactions

The compound’s bromine atom acts as a leaving group, facilitating metal-catalyzed cross-couplings. For instance, palladium-catalyzed reactions with arylboronic acids yield biaryl pyrimidinones, which are scaffolds for kinase inhibitors and antiviral agents .

Boronic Ester Derivatives

Conversion to boronic esters (e.g., compound 72) expands utility in fragment-based drug discovery. These derivatives enable rapid diversification of the pyrimidinone core, as demonstrated in the synthesis of preclinical SGLT2 inhibitors .

Comparative Analysis with Related Compounds

5-Bromo-1-isopropylpyrazin-2(1H)-one

This pyrazinone analog (C₇H₉BrN₂O) shares structural similarities but exhibits distinct reactivity due to the pyrazine ring’s electron-deficient nature. Its lower molecular weight (217.06 g/mol) and altered CCS values (e.g., [M+H]+ CCS = 132.8 Ų) highlight the impact of heterocycle choice on physicochemical properties .

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

Replacing the isopropyl group with a difluoromethyl moiety (C₇H₅BrF₂NO) introduces electronegative fluorine atoms, enhancing metabolic stability. Such modifications are common in fluorinated drug candidates .

Future Research Directions

Despite its synthetic utility, 5-bromo-1-isopropylpyrimidin-2(1H)-one remains undercharacterized in key areas:

-

Toxicological Profiling: No published data exist on acute toxicity or environmental impact.

-

Catalytic Applications: Exploration of nickel- or copper-catalyzed couplings could bypass palladium’s cost limitations.

-

Polymer Chemistry: Incorporation into conjugated polymers for optoelectronic devices remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume